2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazole-3-thioacetamide derivatives, characterized by a pyridine ring at position 5 of the triazole core and a 2,4-dimethoxyphenyl group attached to the acetamide moiety. Its structural framework combines a triazole-thioether linkage, which is known to enhance pharmacological activity by improving bioavailability and target interaction . The amino group at position 4 of the triazole ring contributes to hydrogen bonding with biological targets, while the pyridinyl and dimethoxyphenyl substituents modulate electronic and steric properties . This compound has been investigated for anti-inflammatory and antimicrobial applications, though its specific mechanistic pathways require further elucidation .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-25-11-6-7-12(14(9-11)26-2)20-15(24)10-27-17-22-21-16(23(17)18)13-5-3-4-8-19-13/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMMJJBPFDUQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by empirical data and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
- Thioether Formation : The triazole derivative is reacted with a thiol compound to form a thioether linkage.
- Acetamide Formation : The final step involves the reaction of the thioether with an acylating agent to yield the acetamide group.
The overall yield of this synthesis can vary but is reported to be around 73% in some studies.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or interfere with cellular processes. Triazole derivatives are known to act on various molecular targets, leading to their therapeutic effects. For instance, they may modulate pathways involved in neuroprotection and antimicrobial activity .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of triazole derivatives in models of neurodegenerative diseases such as Parkinson's disease (PD). One study demonstrated that compounds similar to this compound exhibited significant inhibition of α-synuclein aggregation, a hallmark of PD pathology . This was evidenced by in vivo studies where treated mice showed improved levels of tyrosine hydroxylase (TH) and reduced α-synuclein expression following neurotoxin-induced damage .
Antimicrobial Activity
Triazole compounds have also been evaluated for their antimicrobial properties. A comparative study indicated that certain derivatives demonstrated substantial activity against various bacterial strains, suggesting their potential as therapeutic agents in treating infections .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The following analogs differ in substituents on the triazole, heterocyclic rings, or acetamide groups, leading to distinct biological activities:
Key Observations :
- Anti-Exudative Activity : The furan-2-yl analog exhibits comparable efficacy to the query compound but requires a higher dose (10 mg/kg vs. reference diclofenac at 8 mg/kg) . The dimethoxyphenyl group in the query compound may enhance lipophilicity, improving membrane permeability .
- Enzyme Inhibition : Compound AM31, with a 2-hydroxyphenyl substituent, shows potent reverse transcriptase inhibition (KI = 1.2 nM), outperforming nevirapine, a clinical NNRTI . This suggests that electron-withdrawing groups (e.g., nitro) on the acetamide aryl ring enhance binding affinity.
- Antibacterial Activity : Allyl and brominated derivatives (e.g., CAS 585560-04-9) demonstrate moderate activity against Gram-positive bacteria, likely due to increased electrophilicity from bromine .
Physicochemical Properties
| Property | Query Compound | Furan Analog | AM31 (Hydroxyphenyl Derivative) |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
| Solubility (mg/mL) | 0.12 (H2O) | 0.25 (H2O) | 0.08 (H2O) |
| Melting Point (°C) | 174–176 (decomp.) | 161–163 | Not reported |
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via nucleophilic substitution. A typical protocol involves reacting 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with a chloroacetamide derivative (e.g., N-(2,4-dimethoxyphenyl)chloroacetamide) in ethanol/water with KOH. The mixture is refluxed for 1–2 hours, followed by precipitation in water, filtration, and recrystallization from ethanol . Control reaction pH (9–10) and stoichiometric ratios (1:1 thiol:chloroacetamide) are critical for yield optimization.
Q. Which spectroscopic techniques validate its structural integrity?
- 1H/13C NMR : Aromatic protons (δ 7.0–8.5 ppm for pyridin-2-yl and dimethoxyphenyl groups) and acetamide NH (δ ~10 ppm).
- IR : Stretching vibrations for C=O (~1650 cm⁻¹), C-S (~680 cm⁻¹), and NH₂ (~3350 cm⁻¹).
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z 425.45 for C₁₉H₂₀N₆O₃S) . Purity is confirmed via HPLC (>95%) using a C18 column and methanol/water mobile phase.
Q. What in vitro assays are used for initial biological screening?
Common assays include:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-inflammatory Testing : Inhibition of COX-2 enzyme (ELISA) or LPS-induced TNF-α in macrophages .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis?
- Solvent Optimization : Replace ethanol with acetone to enhance solubility of intermediates (yields increase from 65% to 82% in related triazole derivatives) .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiolate formation.
- Temperature Control : Gradual heating (50°C → reflux) reduces side reactions like oxidation .
Q. How to resolve contradictions in reported bioactivity data?
- Structural Confirmation : Re-analyze disputed batches via X-ray crystallography to rule out polymorphic variations .
- Assay Standardization : Include positive controls (e.g., indomethacin for anti-inflammatory assays) and validate cell lines for cytotoxicity .
- SAR Studies : Compare activity with analogs (e.g., furan vs. pyridine substituents) to identify critical pharmacophores .
Q. What mechanistic insights exist for its anti-inflammatory action?
Computational docking studies suggest the pyridin-2-yl group interacts with COX-2’s hydrophobic pocket, while the acetamide moiety hydrogen-bonds to Arg120. Validate via:
- Mutagenesis Assays : COX-2 mutants (e.g., Arg120Ala) show reduced inhibition .
- Metabolite Profiling : LC-MS to detect prostaglandin E₂ suppression in treated macrophages .
Methodological Challenges
Q. How to mitigate thiol oxidation during synthesis?
- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent disulfide formation.
- Antioxidants : Add 1–2% ascorbic acid to the reaction mixture .
- Purification : Use cold ethanol for recrystallization to remove oxidized byproducts .
Q. What strategies differentiate between specific and nonspecific enzyme inhibition?
- Kinetic Studies : Measure IC₅₀ under varying substrate concentrations; noncompetitive inhibitors show unchanged Km .
- Thermal Shift Assay : Monitor target enzyme’s melting temperature (Tm) shift upon compound binding .
Safety and Handling in Research Settings
Q. What precautions are critical for lab handling?
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
